molecular formula C12H16O3 B1311801 6-phenoxyhexanoic Acid CAS No. 7170-41-4

6-phenoxyhexanoic Acid

Cat. No. B1311801
CAS RN: 7170-41-4
M. Wt: 208.25 g/mol
InChI Key: KJWBACOFHDCTDI-UHFFFAOYSA-N
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Description

6-Phenoxyhexanoic Acid is an organic compound with the molecular formula C12H16O2 . It is also known as Benzenehexanoic acid . It is an arylalkanoic acid .


Synthesis Analysis

A multi-enzyme cascade reaction has been described for the synthesis of 6-hydroxyhexanoic acid, which may be related to 6-Phenoxyhexanoic Acid . The reaction involves whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO) for internal cofactor regeneration .


Molecular Structure Analysis

The molecular structure of 6-Phenoxyhexanoic Acid consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C12H16O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14) .


Physical And Chemical Properties Analysis

6-Phenoxyhexanoic Acid is a liquid at room temperature . It has a refractive index of 1.51 and a boiling point of 201-202 °C/24 mmHg . Its density is 1.022 g/mL at 25 °C .

Scientific Research Applications

1. Role in Chemical Synthesis and Industry

6-Phenoxyhexanoic acid, while not explicitly studied, is related to 6-aminohexanoic acid, an ω-amino acid with a hydrophobic, flexible structure. 6-Aminohexanoic acid is significant in the chemical synthesis of modified peptides and in the nylon industry. It's also used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

2. Application in Polymer and Material Science

6-Hydroxyhexanoic acid, a structurally similar compound to 6-phenoxyhexanoic acid, is a polymer building block for biodegradable polymers such as polycaprolactone. This compound is synthesized from cyclohexane using recombinant Pseudomonas taiwanensis in a biocatalytic process, highlighting its potential in sustainable material production (Bretschneider et al., 2021).

3. In Biomedical and Pharmaceutical Applications

Polyhydroxyalkanoates (PHAs), which include hydroxyalkanoic acids like 6-hydroxyhexanoic acid, have widespread medical applications due to their biocompatibility and biodegradability. These compounds can be chemically modified to incorporate functional groups, enhancing their utility in medical and pharmaceutical industries (Yu et al., 2020).

4. In Analytical Chemistry and Environmental Monitoring

A solid-phase microextraction (SPME) method was developed to quantitatively determine the amount of 6-hydroxyhexanoic acid in solutions, an approach that could potentially be adapted for 6-phenoxyhexanoic acid. This method is significant for monitoring low-molecular-mass compounds in environmental samples, such as those migrating from polymeric materials during ageing (Hakkarainen, 2003).

Safety And Hazards

6-Phenoxyhexanoic Acid is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

6-phenoxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-12(14)9-5-2-6-10-15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWBACOFHDCTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436452
Record name 6-phenoxyhexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenoxyhexanoic Acid

CAS RN

7170-41-4
Record name 6-Phenoxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7170-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-phenoxyhexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Also, in Macromolecules, 29, 3432-3435 (1996), it is reported that using Pseudomonas oleovorans, PHA containing 3-hydroxy-4-phenoxybutyric acid and 3-hydroxy-6-phenoxyhexanoic acid as units is produced from 6-phenoxyhexanoic acid, PHA containing 3-hydroxy-4-phenoxybutyric acid, 3-hydroxy-6-phenoxyhexanoic acid and 3-hydroxy-8-phenoxyoctanoic acid as units is produced from 8-phenoxyoctanoic acid, and PHA containing 3-hydroxy-5-phenoxyvaleric acid and 3-hydroxy-7-phenoxyheptanoic acid as units is produced from 11-phenoxyundecanoic acid. Yields of polymers in this report are extracted and are shown in the following.
Name
3-hydroxy-4-phenoxybutyric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-hydroxy-6-phenoxyhexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
DY Kim, YH Rhee - Macromolecules, 1999 - ACS Publications
Poly(3-hydroxyalkanoates), PHAs, bearing aromatic groups were biosynthesized by Pseudomonas putida and Pseudomonas oleovorans grown with various carbon substrates such as …
Number of citations: 64 pubs.acs.org
YB Kim, YH Rhee - International Journal of Biological Macromolecules, 2000 - Elsevier
… (8-MEO), 8-para-methoxyphenoxyoctanoic acid (8-p-MoPO), 8-para-ethoxyphenoxyoctanoic acid (8-p-EoPO), 8-para-cyanophenoxyoctanoic acid (8-p-CPO), 6-phenoxyhexanoic acid (…
Number of citations: 98 www.sciencedirect.com
DC Sayles, EF Degering - Journal of the American Chemical …, 1949 - ACS Publications
… A mixture of 2-bromo-6phenoxyhexanoic acid (20 g., 0.07 mole) and aqueous hydrobromic acid(200 ml., 48%, 1.7 moles) is refluxed for eight to ten hours. The phenol issteam distilled, …
Number of citations: 26 pubs.acs.org
N Tamburro, F Chiellini… - Journal of bioactive and …, 2001 - journals.sagepub.com
… -6-phenoxyhexanoate formed was converted to 2-carboxy-6-phenoxyhexanoic acid … and thermally decarboxylated to form 6-phenoxyhexanoic acid. However, the direct conversion of …
Number of citations: 3 journals.sagepub.com
YH Rhee, SH Han, GS Heo, JS Kim - Macromolecules, 1996 - ACS Publications
… 6-Phenoxyhexanoic acid, 8-phenoxyoctanoic acid, and 11-phenoxyundecanoic acid (Aldrich) were synthesized by refluxing mixtures of ethanol, potassium hydroxide (3 equiv), phenol (…
Number of citations: 48 pubs.acs.org
SR Wilson, GM Georgiadis - The Journal of Organic Chemistry, 1983 - ACS Publications
trimethylsilyl group from carbon to oxygen resulted with the formation of 4b. The same reaction proceeded with HMPA as the solvent to form 4b within 1 min at 0 C. Isolation of product …
Number of citations: 30 pubs.acs.org
TP Burns, RD Rieke - The Journal of Organic Chemistry, 1983 - ACS Publications
~ 180. 10 The mutual agreement of the chiroptical and NMR data indicate the Ac22s is a useful and quantitative indicator of conformer populations of substituted 2, 2'-bridged biphenyls …
Number of citations: 17 pubs.acs.org
YB Kim, RW Lenz - Biopolyesters, 2001 - Springer
… It is remarkable that 3-hydroxy-4-phenoxybutyrate (3HPB) unit was the main repeating unit in PHAs from 6-phenoxyhexanoic acid and 8-phenoxyoctanoic acid. This result, that 3HPB …
Number of citations: 231 link.springer.com
DY Kim, HW Kim, MG Chung, YH Rhee - Journal of microbiology, 2007 - koreascience.kr
Medium-chain-length polyhydroxyalkanoates (MCL-PHAs), which have constituents with a typical chain length of $ C_ {6}-C_ {14} $, are polyesters that are synthesized and …
Number of citations: 259 koreascience.kr
DC Sayles - 1946 - search.proquest.com
… An alternative method eonsists of a modification of this procedure where 6-phenoxyhexanoic acid is hydrolysed to 6-bromohexanoic acid. This latter Compound, on bromination, and …
Number of citations: 2 search.proquest.com

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